4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol
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Overview
Description
4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL is a complex organic compound that features a bromine atom, a phenol group, and a piperazine ring with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Methylsulfonyl Group: This step involves the reaction of the piperazine derivative with methylsulfonyl chloride under basic conditions.
Bromination and Phenol Formation: The final steps include bromination of the aromatic ring and introduction of the phenol group through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Quinones.
Reduction: Hydrogen derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are sensitive to the structural features of the compound.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-BROMO-2-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL is unique due to the presence of both a piperazine ring and a phenol group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17BrN2O3S |
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Molecular Weight |
349.25 g/mol |
IUPAC Name |
4-bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H17BrN2O3S/c1-19(17,18)15-6-4-14(5-7-15)9-10-8-11(13)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3 |
InChI Key |
JFLLIVBVARUXSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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